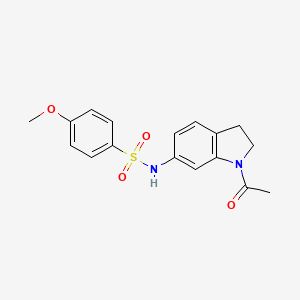

N-(1-acetylindolin-6-yl)-4-methoxybenzenesulfonamide

Description

N-(1-Acetylindolin-6-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 1-acetylindolin moiety linked to a 4-methoxybenzenesulfonamide group. Sulfonamides are a well-studied class of compounds with diverse pharmacological applications, including antibacterial, antiproliferative, and enzyme inhibitory activities . The acetylated indolin group in this compound may enhance its metabolic stability and influence its binding affinity to biological targets, while the 4-methoxybenzenesulfonamide moiety contributes to electronic and steric properties critical for interactions with enzymes or receptors.

The synthesis of such compounds typically involves coupling reactions between sulfonyl chlorides and amine-containing heterocycles, as described in studies on analogous sulfonamide derivatives .

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-12(20)19-10-9-13-3-4-14(11-17(13)19)18-24(21,22)16-7-5-15(23-2)6-8-16/h3-8,11,18H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJQWECMCBEMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the acetylation of indole to form 1-acetylindole. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine or pyridine to facilitate the sulfonamide formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography would also play crucial roles in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

Substitution: The methoxy group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-4-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-4-methoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The indole and sulfonamide groups could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

- Key Observations :

- Indole/indazole vs. benzoisothiazol: The heterocyclic core (indolin/indazol vs. benzoisothiazol) influences planarity and hydrogen-bonding capacity. For example, indazole derivatives exhibit inclined benzene rings (65.07° in ), affecting molecular packing .

- Substituent effects: Chlorine or ethoxy groups (e.g., in and ) introduce steric bulk and polarity, altering solubility and crystal packing via halogen or hydrogen bonds .

Biological Activity

N-(1-acetylindolin-6-yl)-4-methoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The compound's structure can be represented as follows:

- Chemical Formula : C16H16N2O3S

- Molecular Weight : 320.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication by blocking the production of dihydrofolic acid, essential for nucleic acid synthesis.

- Anticancer Activity : Research indicates that the indole moiety may interact with various cellular pathways involved in cancer progression. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells by modulating oncogenic pathways.

Antimicrobial Properties

A study investigating the antimicrobial properties of this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate a promising profile for the compound as a potential antibacterial agent.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties against various cancer cell lines. For example, in MV4-11 acute myeloid leukemia cells, the compound demonstrated an IC50 value of approximately 0.87 μM, indicating potent anti-proliferative effects.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MV4-11 | 0.87 | Induces apoptosis |

| MCF-7 (breast cancer) | 1.5 | Cell cycle arrest at G0/G1 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A recent publication evaluated the compound's effectiveness against multi-drug resistant bacterial strains, highlighting its potential as a new therapeutic agent in combating antibiotic resistance.

- Cancer Cell Line Analysis : Another study focused on its effects on leukemia and breast cancer cell lines, demonstrating that the compound not only inhibits cell growth but also alters gene expression related to apoptosis and cell cycle regulation .

- Mechanistic Insights : Research has also delved into the molecular mechanisms underlying its anticancer effects, revealing that it may down-regulate key oncogenes such as c-Myc and CDK6, which are critical for tumor growth and survival .

Q & A

Q. What are the common synthetic pathways for preparing N-(1-acetylindolin-6-yl)-4-methoxybenzenesulfonamide?

The synthesis typically involves multi-step reactions starting with functionalization of the indole/indazole core. For example, a nitro-substituted indazole derivative (e.g., 1-allyl-3-chloro-5-nitroindazole) is reduced using SnCl₂ in ethanol to yield an amine intermediate. Subsequent sulfonylation with 4-methoxybenzenesulfonyl chloride in pyridine forms the sulfonamide bond. Purification via flash chromatography (ethyl acetate/hexane) and recrystallization from ethanol yields the final compound . Key parameters include reaction temperature (e.g., 333 K for reduction) and stoichiometric control to minimize side products.

Q. How is the molecular structure of this compound characterized in solid-state studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic systems (e.g., space group P2₁/c or P2₁) with unit cell parameters such as a = 8.2699 Å, b = 13.1235 Å, c = 10.0026 Å, and β = 110.379°. Key structural features include dihedral angles between aromatic rings (e.g., 65.07° between benzene and indazole) and hydrogen-bonding networks (N–H⋯N and C–H⋯O) stabilizing the 3D lattice . Data collection uses MoKα radiation (λ = 0.71073 Å), and refinement employs SHELXL-97 with R-factors < 0.05 .

Q. What spectroscopic techniques are used for purity and structural validation?

- 1H/13C NMR : Confirms substituent integration and coupling patterns (e.g., methoxy singlet at δ 3.85 ppm and aromatic protons at δ 7.21–7.74 ppm) .

- LC-MS : Validates molecular weight (e.g., m/z 483.0 [M+H]+ for related sulfonamides) .

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in molecular conformation predictions?

Computational models (e.g., DFT) may predict planar geometries, but SC-XRD reveals non-coplanar aromatic rings due to steric hindrance from substituents like allyl or ethoxy groups. For example, the allyl group in N-(1-allyl-indazol-5-yl) analogs adopts a torsion angle of 111.6°, deviating from idealized planar conformations . Discrepancies between theoretical and experimental data highlight the importance of SC-XRD in validating torsional strain and intermolecular interactions (e.g., hydrogen bonding) .

Q. What methodological challenges arise in refining high-displacement thermal parameters for flexible substituents?

In structures with dynamic groups (e.g., ethoxy or allyl), anisotropic displacement parameters (ADPs) for terminal atoms (e.g., C12 in allyl chains) often show elevated Ueq values (>0.1 Ų). SHELXL-97’s restraints (e.g., SIMU/DELU) mitigate overfitting by constraining ADPs of adjacent atoms. For example, in a related sulfonamide, C11 and C12 atoms in an ethylsulfonyl group required isotropic refinement due to poor data resolution at high θ angles .

Q. How can structure-activity relationships (SARs) guide pharmacological optimization?

Pharmacological activity (e.g., enzyme inhibition) correlates with substituent electronic and steric properties. For instance:

- Methoxy groups : Enhance solubility and π-π stacking with hydrophobic enzyme pockets.

- Acetylindolinyl groups : Improve binding affinity to targets like CaMK II (e.g., KN-93, a sulfonamide analog with IC₅₀ = 0.9 μM) .

- Chloro substituents : Increase metabolic stability but may reduce selectivity.

Docking studies combined with SC-XRD data (e.g., PDB ID 6W2) can rationalize SARs by mapping ligand-receptor interactions .

Q. What strategies mitigate synthetic byproducts during sulfonamide coupling?

Competitive N-acylation or O-sulfonylation can occur if reaction conditions are suboptimal. Key strategies include:

- Temperature control : Pyridine-mediated sulfonylation at 298 K minimizes side reactions .

- Protecting groups : Temporary protection of amine intermediates (e.g., Boc) prevents over-sulfonylation .

- Chromatographic separation : Gradient elution (e.g., 20–80% ethyl acetate/hexane) resolves regioisomers .

Methodological Notes

- Crystallography : Use SHELX programs for structure solution/refinement, and validate H-bond networks with PLATON .

- Synthesis : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and characterize intermediates rigorously .

- Data interpretation : Cross-reference SC-XRD data with computational models (e.g., Mercury CSD) to resolve conformational ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.